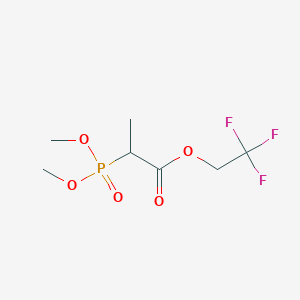
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate is an organophosphorus compound characterized by the presence of trifluoroethyl and dimethoxyphosphoryl groups. This compound is of interest due to its unique chemical properties, which include high thermal stability and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate typically involves the selective transesterification of tris(2,2,2-trifluoroethyl) phosphate. This method includes a three-step substitution for 2,2,2-trifluoroethoxy groups, enabling the synthesis of mixed unsymmetric phosphate triesters from different alcohols . The substitution of the trifluoroethoxy group at the phosphorus proceeds selectively in the presence of DBU or lithium alkoxides .
Industrial Production Methods
Industrial production of this compound often involves large-scale transesterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can yield phosphonates.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include various phosphates, phosphonates, and substituted derivatives, which can be further utilized in different chemical syntheses and applications.
科学研究应用
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate has a wide range of scientific research applications:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other bioactive molecules.
作用机制
The mechanism of action of 2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The dimethoxyphosphoryl group contributes to the compound’s reactivity and ability to form stable complexes with metal ions and other biomolecules .
相似化合物的比较
Similar Compounds
Tris(2,2,2-trifluoroethyl) phosphite: Used as a ligand in organometallic chemistry and as an electrolyte additive.
Bis(2,2,2-trifluoroethyl) methylphosphonate: Utilized in the synthesis of H-phosphonates and as a flame retardant.
Tris(2,2,2-trifluoroethyl) borate: Employed in the synthesis of boron-containing compounds and as a reagent in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate is unique due to its combination of trifluoroethyl and dimethoxyphosphoryl groups, which confer distinct chemical properties such as high reactivity, thermal stability, and the ability to participate in diverse chemical reactions. These attributes make it a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
919090-94-1 |
|---|---|
分子式 |
C7H12F3O5P |
分子量 |
264.14 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl 2-dimethoxyphosphorylpropanoate |
InChI |
InChI=1S/C7H12F3O5P/c1-5(16(12,13-2)14-3)6(11)15-4-7(8,9)10/h5H,4H2,1-3H3 |
InChI 键 |
HKUOEUWVCHFLQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OCC(F)(F)F)P(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



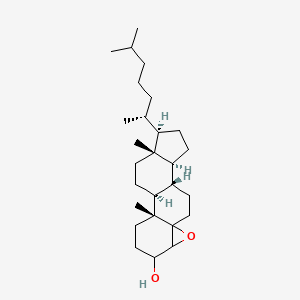
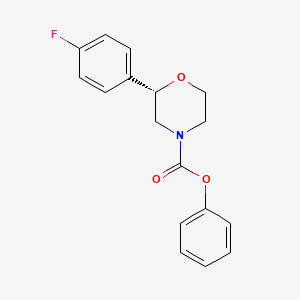
![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
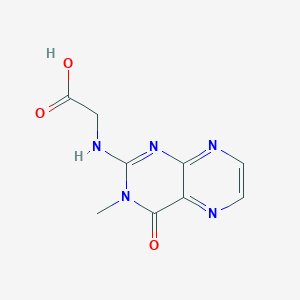
![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)
![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
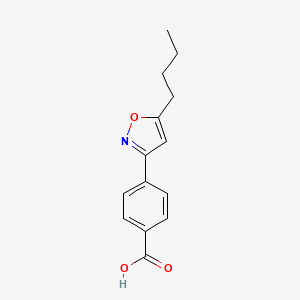
![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
